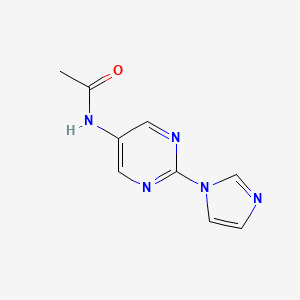

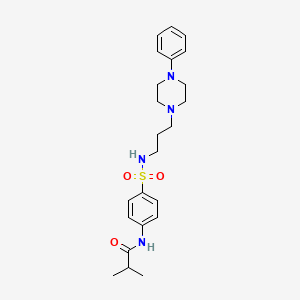

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, including N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide, have shown significant antibacterial properties . These compounds can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The presence of the imidazole ring contributes to the compound’s ability to interact with bacterial cell components, potentially leading to the development of new antibacterial agents .

Antifungal Activity

The antifungal activity of imidazole-containing compounds is another promising area of research. By measuring the zones of inhibition, researchers can evaluate the effectiveness of these compounds against different fungal species. This could lead to the discovery of new treatments for fungal infections, which are a significant concern in both clinical and agricultural settings .

Antitumor Potential

Imidazole derivatives have been explored for their antitumor activities . The structural features of N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide may allow it to target and disrupt the function of cancer cells. Research in this field could contribute to the development of novel chemotherapeutic agents .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole compounds are well-documented. N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide could be investigated for its potential to reduce inflammation in various disease models. This application is particularly relevant for conditions like arthritis and other inflammatory disorders .

Antidiabetic Activity

Research into the antidiabetic effects of imidazole derivatives is an exciting field. These compounds may influence biological pathways related to insulin release or glucose metabolism, offering a new approach to managing diabetes. The specific actions of N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide in this context would be a valuable area of study .

Antiviral Properties

The exploration of imidazole derivatives for antiviral properties is of high interest, especially given the ongoing challenges posed by viral diseases. N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide could be assessed for its ability to inhibit viral replication or interfere with virus-host interactions .

Antioxidant Effects

Imidazole compounds have shown potential as antioxidants. These properties can be harnessed in various applications, such as preventing oxidative stress-related damage in biological systems or in the stabilization of pharmaceuticals and food products .

Antiprotozoal and Antihelmintic Activities

Finally, the antiprotozoal and antihelmintic activities of imidazole derivatives represent a critical area of research. These compounds could provide new solutions for the treatment of diseases caused by protozoa and helminths, which are a major health concern in many parts of the world .

Orientations Futures

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in further exploring their potential as therapeutic agents . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of imidazole-containing compounds .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

Propriétés

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEWWPJGRJSPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3014414.png)

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)